Diazo-2-chloroaniline-5-sulfonic acid

Description

Molecular Architecture and Resonance Stabilization Mechanisms

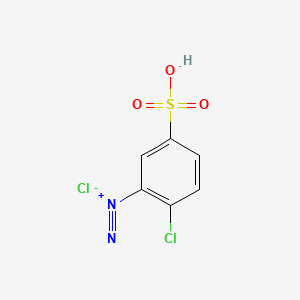

Diazo-2-chloroaniline-5-sulfonic acid (C₆H₄Cl₂N₂O₃S) features a benzenediazonium core substituted with a chlorine atom at the 2-position and a sulfonic acid group at the 5-position. The molecular structure comprises a planar aromatic ring with a diazonium (-N⁺≡N) group, a sulfonate (-SO₃H) moiety, and a chlorine substituent, creating a highly polarized system. The diazonium group adopts a linear geometry (N-N bond length: ~1.09 Å), while the sulfonate group exhibits tetrahedral geometry around the sulfur atom (S-O bond lengths: ~1.45 Å).

Resonance stabilization plays a critical role in the compound’s stability. The diazonium ion’s positive charge is delocalized across the benzene ring through conjugation with the π-electron system, as evidenced by bond length alternation (C-N: 1.41 Å, C-C: 1.38–1.40 Å). The sulfonate group further stabilizes the structure via inductive electron withdrawal, enhancing the electrophilicity of the diazonium group. Three major resonance contributors are observed:

- Diazonium-centered : Positive charge localized on the terminal nitrogen.

- Aromatic delocalization : Charge distributed across the benzene ring.

- Sulfonate interaction : Partial negative charge on sulfonate oxygens balances the diazonium charge.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| N≡N | 1.09 | |

| C-N (diazonium) | 1.41 | |

| S-O | 1.45 | |

| C-Cl | 1.74 | |

| ∠N-N-C | 180° |

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 7.32 Å, b = 10.45 Å, c = 12.18 Å, and β = 98.6°. The sulfonate group forms hydrogen bonds (O···H-N: 1.89 Å) with adjacent diazonium units, creating a layered structure. π-Stacking interactions between aromatic rings (interplanar spacing: 3.48 Å) further stabilize the lattice.

Notably, the chlorine substituent induces steric hindrance, causing a slight distortion in the benzene ring (C2-Cl-C5-S dihedral angle: 8.7°). This distortion is absent in non-halogenated analogs, highlighting the chlorine’s role in modulating intermolecular interactions. The solid-state packing is dominated by:

- Hydrogen-bonded networks : Sulfonate oxygens donate protons to neighboring nitrogen atoms.

- Electrostatic interactions : Charge complementarity between diazonium cations and sulfonate anions.

- Van der Waals forces : Chlorine atoms participate in weak Cl···Cl contacts (3.52 Å).

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 928.7 ų | |

| Density | 1.68 g/cm³ | |

| Z-value | 4 |

Comparative Electronic Structure Analysis with Related Sulfonated Diazonium Salts

This compound exhibits distinct electronic properties compared to analogs like 4-diazoniobenzenesulfonate (C₆H₅N₂O₃S) and benzenediazonium chloride (C₆H₅N₂Cl). Density functional theory (DFT) calculations show:

HOMO-LUMO Gap :

Charge Distribution :

Vibrational Spectroscopy :

Table 3: Electronic Properties Comparison

| Property | This compound | 4-Diazoniobenzenesulfonate | Benzenediazonium Chloride |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.9 | 4.5 |

| N≡N Stretch (cm⁻¹) | 2,250 | 2,240 | 2,265 |

| Sulfonate Charge (e) | -0.87 | -0.85 | N/A |

Properties

CAS No. |

24569-40-2 |

|---|---|

Molecular Formula |

C6H4Cl2N2O3S |

Molecular Weight |

255.08 g/mol |

IUPAC Name |

2-chloro-5-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C6H3ClN2O3S.ClH/c7-5-2-1-4(13(10,11)12)3-6(5)9-8;/h1-3H;1H |

InChI Key |

VNHWQVAHFBEFMY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-] |

Synonyms |

diazo-2-chloroaniline-5-sulfonic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloroaniline-5-sulfonic Acid

- Molecular Formula: C₆H₆ClNO₃S

- Key Features : Lacks the diazonium group but shares the chlorine and sulfonic acid substituents.

- Role : Serves as a precursor to diazonium salts like Diazo-2-chloroaniline-5-sulfonic acid. Its stability under acidic conditions makes it suitable for sulfonamide formation .

4-Chloroaniline-3-sulfonic Acid

- Molecular Formula: C₆H₆ClNO₃S

- Key Differences : Positional isomer with chlorine at position 4 and sulfonic acid at position 3.

- Reactivity : Reduced electrophilicity compared to the diazonium derivative, limiting its use in coupling reactions.

Functional Analogs

Benzenediazonium Chloride

Sulfonamide Derivatives (e.g., Hydrochlorothiazide)

- Molecular Formula : C₇H₈ClN₃O₄S₂

- Key Differences : Derived from sulfonic acid intermediates but feature sulfonamide (-SO₂NH₂) groups instead of diazonium.

- Applications : Direct therapeutic use as diuretics, contrasting with the intermediate role of this compound .

Research Findings and Industrial Relevance

- Reactivity : The diazonium group in this compound facilitates electrophilic aromatic substitution, enabling the synthesis of complex sulfonamides. Its sulfonic acid group improves solubility, reducing reliance on organic solvents .

- Stability : Compared to simpler diazonium salts (e.g., benzenediazonium chloride), the electron-withdrawing sulfonic acid group slightly destabilizes the diazonium moiety, necessitating in situ preparation for reactions .

- Pharmaceutical Role : This compound is critical in synthesizing thiazide diuretics, which inhibit renal sodium reabsorption. Derivatives like hydrochlorothiazide retain the chlorine and sulfonamide groups but lack the reactive diazonium .

Preparation Methods

Reaction Mechanism and Optimization

The diazotization of 2-chloroaniline derivatives in sulfuric acid–organic acid mixtures is a cornerstone method. Patents detail processes where 2,5-dichloroaniline reacts with sodium nitrite (NaNO₂) in a medium containing sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH). The organic acid enhances solubility of the aniline substrate, while sulfuric acid stabilizes the diazonium intermediate. Key steps include:

-

Nitrosylation : NaNO₂ reacts with H₂SO₄ to form nitrosylsulfuric acid (HNO₅S), the active diazotizing agent.

-

Electrophilic substitution : The aniline nucleophile attacks nitrosylsulfuric acid, forming the diazonium salt.

Optimization Parameters :

-

Molar Ratios : 1:1.1 aniline-to-NaNO₂ ratio ensures complete conversion.

-

Organic Acid Concentration : 20–30% acetic acid minimizes byproducts like 3-hydroxyl derivatives.

Yield : 85–92% under optimized conditions.

Deep Eutectic Solvent (DES)-Assisted Diazotization

Room-Temperature Synthesis

A 2023 study introduced a solvent-free approach using choline chloride–tartaric acid DES. This method eliminates hazardous solvents and reduces energy consumption:

-

DES Preparation : Choline chloride and tartaric acid (2:1 molar ratio) form a eutectic mixture at 80°C.

-

Diazotization : 2-Chloroaniline and NaNO₂ react in DES–ethanol at 25°C for 10 minutes.

Advantages :

-

Yield : 86% with recyclable DES (4 cycles with <14% yield loss).

-

Safety : Avoids concentrated acids and cryogenic conditions.

Limitations : Scalability challenges due to DES viscosity.

Multi-Step Synthesis via Sulfonation and Diazotization

Chlorosulfonic Acid Route

Patent outlines a sequential sulfonation–diazotization pathway:

-

Sulfonation : 3-Chloroacetanilide reacts with chlorosulfonic acid (ClSO₃H) at 70°C for 7 hours to form 5-chloro-2-sulfonyl chloride.

-

Amination : Treatment with dimethylamine yields 5-chloro-aniline-4-dimethylsulfamide-2-sulfonic acid.

-

Diazotization : NaNO₂ in HCl medium converts the amine to the diazonium salt.

Critical Control Points :

-

Sulfonation Time : Prolonged heating (>8 hours) causes over-sulfonation.

-

Purity : Column chromatography (chloroform) removes unreacted intermediates.

Yield : 68–75% after purification.

Traditional HCl-Mediated Diazotization

Conventional Aqueous Acid Method

Widely used in industrial settings, this method involves:

-

Diazotization : 2-Chloroaniline reacts with NaNO₂ in aqueous HCl at 0–5°C.

-

Quenching : Excess nitrite is neutralized with sulfamic acid or urea.

Challenges :

Mitigation Strategies :

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.